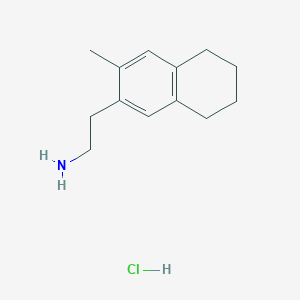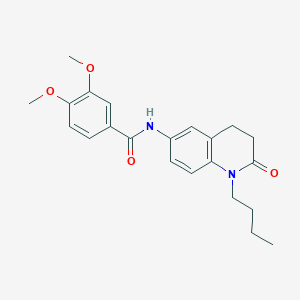
2-(3-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine;hydrochloride” is also known as "(5,6,7,8-tetrahydronaphthalen-2-yl)methanamine" . It has a molecular formula of C11H15N and an average mass of 161.243 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7H,1-4,8,12H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.It’s stored at a temperature of 4 degrees Celsius and is shipped with an ice pack . The physical form of this compound is liquid .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Applications
- Innovative Synthesis of Complex Compounds : Research has demonstrated methods for synthesizing complex chemical structures involving the naphthalene moiety. For instance, the work by Yi, Cho, and Lee (2005) showcases a synthesis approach for creating 4-chloro-5-hydroxy-1H-benzo[g]indoles, highlighting the versatility of naphthalene derivatives in chemical synthesis H. Yi, H. Cho, & K. Lee, 2005.
- Molecular Structure and Oxidation Reactions : Malkova et al. (2014) explored the molecular structure and oxidation reactions of a derivative synthesized from 3,4-dihydronaphthalen-1(2H)-one, revealing the compound's potential in further chemical reactions and applications in material science A. V. Malkova et al., 2014.
- Applications in Olfactory Research : Gluyas et al. (2010) investigated disila-substituted tetrahydronaphthalene and indane skeletons for their olfactory properties, suggesting potential applications in developing new fragrance compounds Josef B. G. Gluyas et al., 2010.
Potential Pharmaceutical Applications
- Tumor Inhibitory and Antioxidant Activity : Hamdy et al. (2013) synthesized new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives, demonstrating tumor inhibitory and antioxidant activity, which could pave the way for new cancer treatments N. Hamdy et al., 2013.
- Antiviral Properties : Mohamed et al. (2010) identified antiviral activities in synthesized compounds containing the tetrahydronaphthalene moiety, comparable to Acyclovir against HSV-1, indicating potential in antiviral drug development S. F. Mohamed et al., 2010.
- DNA Binding and Nuclease Activity : Kumar et al. (2012) examined Cu(II) complexes of ligands derived from naphthalene analogs for their DNA binding and nuclease activity, offering insights into the design of drugs targeting DNA interactions Pankaj Kumar et al., 2012.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-10-8-12-4-2-3-5-13(12)9-11(10)6-7-14;/h8-9H,2-7,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCKZFLKHGVNGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2)C=C1CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2892095.png)
![5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2892096.png)
![3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine](/img/structure/B2892101.png)
![N-(3-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2892102.png)
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2892103.png)
![4-Methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2892104.png)
![(1R,3s,5S)-3-(pyridin-2-yloxy)-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2892109.png)
![3-(1-Methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanamide](/img/structure/B2892110.png)
![N-(2,2-dimethoxyethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)
![1-Methyl-4-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2892112.png)
![N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2892113.png)



